molecular formula C21H18FNO2 B2941549 1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone CAS No. 883794-76-1

1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone

Cat. No.: B2941549
CAS No.: 883794-76-1
M. Wt: 335.378
InChI Key: OMCMRHUZOZTZPJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone is an organic compound that features a fluorophenyl group and a phenoxyanilino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroacetophenone and 4-phenoxyaniline.

    Condensation Reaction: The 4-fluoroacetophenone undergoes a condensation reaction with 4-phenoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

    Binding Interactions: The fluorophenyl and phenoxyanilino groups facilitate binding interactions with target proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-3-(4-phenylamino)-1-propanone: Similar structure but lacks the phenoxy group.

    1-(4-Chlorophenyl)-3-(4-phenoxyanilino)-1-propanone: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone: Similar structure but with a methoxy group instead of phenoxy.

Uniqueness

1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone is unique due to the presence of both fluorophenyl and phenoxyanilino groups, which confer distinct chemical properties and biological activities. The combination of these groups enhances its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-phenoxyanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO2/c22-17-8-6-16(7-9-17)21(24)14-15-23-18-10-12-20(13-11-18)25-19-4-2-1-3-5-19/h1-13,23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCMRHUZOZTZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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